N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide
Description
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique molecular structure combining pyridine, oxolan, and benzodioxole groups
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(11-3-4-14-15(8-11)23-10-22-14)19-13-5-7-21-16(13)12-2-1-6-18-9-12/h1-4,6,8-9,13,16H,5,7,10H2,(H,19,20)/t13-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVQMFNRJAQBRH-XJKSGUPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=CC3=C(C=C2)OCO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1NC(=O)C2=CC3=C(C=C2)OCO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide is synthesized through multi-step organic reactions starting from pyridin-3-yl and 1,3-benzodioxole-5-carboxylic acid derivatives. The initial steps involve the formation of the oxolan ring, followed by coupling with the benzodioxole group under controlled conditions using specific catalysts.
Industrial Production Methods
Industrial production typically involves large-scale synthesis under rigorous conditions to ensure purity and yield. The synthesis may require specialized equipment for reaction control and product isolation, emphasizing the importance of maintaining stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The pyridin-3-yl group can be oxidized under appropriate conditions.
Reduction: Reduction reactions may target the oxolan ring or the benzodioxole group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, modifying specific parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Common reagents include lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions depend on the target group, often involving specific catalysts and solvents.
Major Products Formed
The reaction products vary based on the reaction type but can include modified pyridin-3-yl or benzodioxole derivatives, each with unique chemical properties.
Scientific Research Applications
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide has versatile applications across several domains:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity and potential as a pharmaceutical agent.
Industry: Used in material sciences for developing new compounds with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to receptors or enzymes, influencing biological processes.
Pathways Involved: The exact pathways depend on the biological context but often involve key metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3R)-2-pyridin-2-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide
N-[(2S,3S)-2-pyridin-4-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide
Uniqueness
What sets N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-5-carboxamide apart is its unique stereochemistry and the specific arrangement of its functional groups, which contribute to its distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
